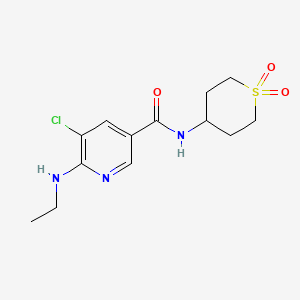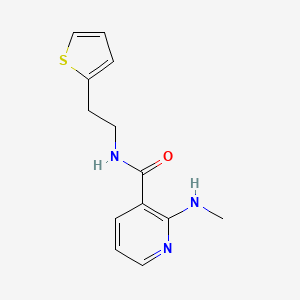
5-chloro-N-(1,1-dioxothian-4-yl)-6-(ethylamino)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N-(1,1-dioxothian-4-yl)-6-(ethylamino)pyridine-3-carboxamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to the class of Janus kinase inhibitors and has been shown to have immunosuppressive and anti-inflammatory effects.
作用机制
5-chloro-N-(1,1-dioxothian-4-yl)-6-(ethylamino)pyridine-3-carboxamide works by inhibiting the activity of Janus kinases (JAKs), which are enzymes involved in signaling pathways that regulate immune and inflammatory responses. By inhibiting JAKs, this compound blocks the production of cytokines and other inflammatory mediators, leading to a reduction in inflammation and immune response.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation and immune response in animal models of autoimmune diseases and organ transplantation. It has also been shown to improve clinical outcomes in patients with rheumatoid arthritis and psoriasis.
实验室实验的优点和局限性
5-chloro-N-(1,1-dioxothian-4-yl)-6-(ethylamino)pyridine-3-carboxamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has also been extensively studied, with a large body of preclinical and clinical data available. However, there are also some limitations to its use in lab experiments. It has a narrow therapeutic window and can cause immunosuppression, making it difficult to use in certain experiments. It is also expensive and may not be readily available in some labs.
未来方向
There are several future directions for research on 5-chloro-N-(1,1-dioxothian-4-yl)-6-(ethylamino)pyridine-3-carboxamide. One area of interest is the potential use of the drug in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus. Another area of interest is the development of more selective JAK inhibitors that target specific JAK isoforms, which may reduce the risk of side effects. Additionally, there is ongoing research into the use of this compound in combination with other drugs to enhance its therapeutic effects.
合成方法
The synthesis of 5-chloro-N-(1,1-dioxothian-4-yl)-6-(ethylamino)pyridine-3-carboxamide involves the reaction of 5-chloro-6-(ethylamino)pyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1,1-dioxothiane-4-carboxamide to form the desired product. The synthesis has been optimized to produce high yields and purity of the compound.
科学研究应用
5-chloro-N-(1,1-dioxothian-4-yl)-6-(ethylamino)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have immunosuppressive and anti-inflammatory effects, making it a promising candidate for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been studied for its potential use in organ transplantation to prevent rejection.
属性
IUPAC Name |
5-chloro-N-(1,1-dioxothian-4-yl)-6-(ethylamino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O3S/c1-2-15-12-11(14)7-9(8-16-12)13(18)17-10-3-5-21(19,20)6-4-10/h7-8,10H,2-6H2,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGURNPIKBYQPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=N1)C(=O)NC2CCS(=O)(=O)CC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(2-Hydroxyethyl)piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B7554610.png)



![(5Z)-3-butyl-5-[(4-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B7554632.png)

![2-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methylamino]-2-phenylacetic acid](/img/structure/B7554640.png)
![N-[(3-pyridin-4-yl-1H-pyrazol-5-yl)methyl]cyclopropanamine](/img/structure/B7554642.png)
![N-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]cyclopropanamine](/img/structure/B7554643.png)
![2-[(E)-2-pyridin-2-ylethenyl]-1,3-benzothiazole](/img/structure/B7554645.png)


![(3,5-Dimethylpiperidin-1-yl)-[2-(ethylamino)pyridin-4-yl]methanone](/img/structure/B7554670.png)
![(E)-1-[4-(azepan-1-ylsulfonyl)phenyl]-3-(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)prop-2-en-1-one](/img/structure/B7554674.png)